Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate
Description
Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core. Key structural attributes include:
- Diethyl ester groups at positions 1 and 3, enhancing solubility in organic solvents.
- A 6-methyl substituent contributing to steric and electronic modulation.
- A 4-oxo group facilitating hydrogen bonding and influencing reactivity.
- Partial saturation of the pyrido ring (7,8,9,9a-tetrahydro), which impacts conformational flexibility and stability.
Properties
CAS No. |
33499-13-7 |
|---|---|
Molecular Formula |
C15H22N2O5 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H22N2O5/c1-4-21-14(19)11-9-16(15(20)22-5-2)12-8-6-7-10(3)17(12)13(11)18/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
GWPXTDUBJRCQNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2CCCC(N2C1=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pyrido[1,2-a]pyrimidine core, followed by esterification to introduce the diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and three analogs synthesized by Zhang et al. (2017) :
Key Observations:
Core Heterocycle Differences: The target compound’s pyrido[1,2-a]pyrimidine core differs from the imidazo[1,2-a]pyridine cores in analogs .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Analogs with nitrophenyl (e.g., 1l, 2d) exhibit higher melting points (243–245°C) compared to bromophenyl-containing 2c (223–225°C), likely due to enhanced dipole interactions .
- Steric Bulk : The 3-phenethyl group in 1l reduces purity (51%) compared to 3-benzyl analogs (2c: 61%, 2d: 55%), suggesting synthetic challenges with larger substituents .
Spectroscopic Trends :
- NMR Shifts : In analogs, nitrophenyl groups induce downfield shifts in aromatic protons (δ 8.2–8.5 ppm), whereas bromophenyl groups resonate at δ 7.6–7.8 ppm . The target compound’s methyl group would likely produce distinct upfield shifts (~δ 1.2–1.5 ppm).
- IR Stretches : Analogs show strong C≡N stretches (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹). The target’s 4-oxo group may add a carbonyl stretch near 1680 cm⁻¹ .
Synthetic Yields :
- Purity variations (51–61%) in analogs correlate with substituent complexity. The target compound’s simpler substituents (methyl, oxo) may improve synthetic efficiency if similar routes are used.
Biological Activity
Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate (CAS Number: 33499-13-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₅ |
| Molecular Weight | 310.346 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 460.8 °C at 760 mmHg |
| Flash Point | 232.5 °C |
These properties indicate that the compound is stable under standard conditions and has a relatively high boiling point, making it suitable for various synthetic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds structurally related to diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine have shown significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .
Key Findings:
- Compounds similar to diethyl 6-methyl-4-oxo exhibited effective inhibition against S. aureus with minimal inhibitory concentrations (MICs) ranging from 15.62 µg/mL to higher values depending on the specific structural modifications .
- The structure-activity relationship (SAR) indicates that modifications at specific positions enhance antibacterial potency .
Antitumor Activity
Another area of interest is the antitumor activity of pyrido[1,2-a]pyrimidine derivatives. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds derived from similar scaffolds have been tested against various cancer cell lines such as Mia PaCa-2 and PANC-1 .
Case Study:
A study evaluated a series of pyrido[1,2-a]pyrimidines for their cytotoxic effects on human tumor cells. Notably, compounds with specific substituents showed enhanced activity compared to standard chemotherapeutics like etoposide .
The biological activity of diethyl 6-methyl-4-oxo can be attributed to its ability to interact with biological macromolecules such as DNA and enzymes involved in metabolic pathways. The compound's structure suggests potential interactions with topoisomerases and kinases, which are critical targets in cancer therapy and antimicrobial action.
Synthesis and Characterization
The synthesis of diethyl 6-methyl-4-oxo involves multi-step reactions typically starting from readily available pyrimidine derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
